molecular formula C8H9Cl2NO2 B1393175 Methyl 4-(chloromethyl)nicotinate hydrochloride CAS No. 1159826-53-5

Methyl 4-(chloromethyl)nicotinate hydrochloride

Cat. No. B1393175
M. Wt: 222.07 g/mol
InChI Key: ZZSNROUQNZMZIA-UHFFFAOYSA-N
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Description

“Methyl 4-(chloromethyl)nicotinate hydrochloride” is a chemical compound with the CAS Number: 1159826-53-5 . It has a molecular weight of 222.07 and its molecular formula is C8H9Cl2NO2 .


Molecular Structure Analysis

The molecular structure of “Methyl 4-(chloromethyl)nicotinate hydrochloride” is represented by the linear formula: C8H9Cl2NO2 .


Physical And Chemical Properties Analysis

“Methyl 4-(chloromethyl)nicotinate hydrochloride” is a solid at room temperature . It has a molecular weight of 222.07 g/mol .

Scientific Research Applications

Cutaneous Blood Flow and Erythema

Methyl nicotinate, a derivative of nicotinic acid, has been studied for its effects on cutaneous blood flow and erythema. Wilkin et al. (1985) examined the mechanism behind the erythema caused by topically applied methyl nicotinate in humans. They found that certain drugs like indomethacin, ibuprofen, and aspirin, which inhibit prostaglandin bioformation, significantly suppressed the cutaneous vascular response to methyl nicotinate (Wilkin et al., 1985).

Metabolic Studies

Research by Shibata and Matsuo (1989) focused on the correlation between niacin equivalent intake and urinary excretion of metabolites like N'-methyl-4-pyridone-3-carboxamide, a major metabolite of nicotinamide and nicotinic acid. This study highlights the metabolic processing of compounds related to nicotinic acid (Shibata & Matsuo, 1989).

Skin Penetration and Sensitivity

Issachar et al. (1998) investigated the correlation between the percutaneous penetration of methyl nicotinate and sensitive skin, using laser Doppler imaging. They found significant differences in skin response to methyl nicotinate between individuals with sensitive and normal skin, suggesting increased penetration of water-soluble chemicals in sensitive skin individuals (Issachar et al., 1998).

Antinociceptive Activity

Erharuyi et al. (2015) synthesized methyl nicotinate and evaluated its antinociceptive activity. They found that methyl nicotinate exhibited effective peripheral and central antinociceptive activity in mice (Erharuyi et al., 2015).

Epigenetic Remodeling in Cancer

Ulanovskaya, Zuhl, and Cravatt (2013) discussed the role of Nicotinamide N-methyltransferase (NNMT) in cancer, noting how NNMT overexpression in cancer cells leads to alterations in the methylation landscape, including the production of 1-methylnicotinamide. This research provides insights into the link between metabolic enzymes and epigenetic changes in cancer cells (Ulanovskaya et al., 2013).

Biosynthesis of N 1-methyl-4-pyridone-3-carboxamide

Quinn and Greengard (1966) reported on the biosynthesis of N 1-Methyl-4-pyridone-3-carboxamide, a metabolite of nicotinic acid and nicotinamide, in the liver. This study contributes to understanding the metabolic pathways of nicotinic acid derivatives (Quinn & Greengard, 1966).

Topical Application for Peripheral Blood Collection

Zhu et al. (2022) explored the use of methyl nicotinate solution in enhancing peripheral blood collection. They found that local application of methyl nicotinate significantly increased blood flow in the earlobe, suggesting its potential use in improving peripheral blood collection methods (Zhu et al., 2022).

Safety And Hazards

“Methyl 4-(chloromethyl)nicotinate hydrochloride” is classified as a dangerous substance. The hazard statements associated with it are H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

methyl 4-(chloromethyl)pyridine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2.ClH/c1-12-8(11)7-5-10-3-2-6(7)4-9;/h2-3,5H,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSNROUQNZMZIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CN=C1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679356
Record name Methyl 4-(chloromethyl)pyridine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(chloromethyl)nicotinate hydrochloride

CAS RN

1159826-53-5
Record name Methyl 4-(chloromethyl)pyridine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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